molecular formula C14H17ClN2O B12052138 N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide

N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide

Cat. No.: B12052138
M. Wt: 264.75 g/mol
InChI Key: XLAAOLWBQADMOP-MHWRWJLKSA-N
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Description

N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide is an organic compound that belongs to the class of imines It is characterized by the presence of a chlorophenyl group attached to a methylideneamino moiety, which is further connected to a cyclohexanecarboxamide group

Preparation Methods

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide typically involves a condensation reaction between 4-chlorobenzaldehyde and cyclohexanecarboxamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product .

Chemical Reactions Analysis

N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C14H17ClN2O/c15-13-8-6-11(7-9-13)10-16-17-14(18)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,17,18)/b16-10+

InChI Key

XLAAOLWBQADMOP-MHWRWJLKSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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